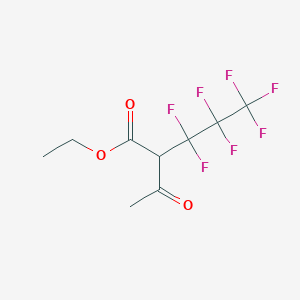
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is an organic compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate typically involves the esterification of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3,3,4,4,5,5,5-heptafluoropentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate involves interactions with molecular targets through its functional groups. The ketone and ester groups can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic addition, substitution, and redox reactions.
Comparison with Similar Compounds
- Ethyl 2-acetyl-3,3,4,4,5,5,5-trifluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-pentafluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-nonafluoropentanoate
Comparison: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is unique due to the high number of fluorine atoms, which significantly affect its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher stability, lower reactivity, and distinct physical properties such as boiling point and solubility.
Properties
CAS No. |
189237-57-8 |
|---|---|
Molecular Formula |
C9H9F7O3 |
Molecular Weight |
298.15 g/mol |
IUPAC Name |
ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate |
InChI |
InChI=1S/C9H9F7O3/c1-3-19-6(18)5(4(2)17)7(10,11)8(12,13)9(14,15)16/h5H,3H2,1-2H3 |
InChI Key |
MVIFGNOCDBZRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















